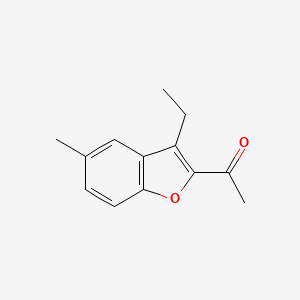

1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization and substitution reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Análisis De Reacciones Químicas

1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Anticancer Properties

1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone and its derivatives have shown promising anticancer activities in several studies. Notably, a recent study evaluated the cytotoxic effects of various benzofuran derivatives, including this compound, against different cancer cell lines such as chronic myelogenous leukemia (K562), prostate cancer (PC3), and colon cancer (SW620). The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

Table 1: Cytotoxicity of Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 1 | K562 | 5.0 | 20 |

| 2 | PC3 | 10.0 | 15 |

| 3 | SW620 | 8.0 | 18 |

| 4 | Caki-1 | >100 | - |

IC50 values represent the concentration required to inhibit cell growth by 50% compared to control .

Other Biological Activities

In addition to anticancer properties, benzofuran derivatives have been investigated for other biological activities including antimicrobial and anti-inflammatory effects. For example, compounds derived from benzofurans have demonstrated effectiveness against various bacterial strains and have shown potential as anti-inflammatory agents in preclinical models .

Case Study 1: Anticancer Efficacy

In a study published in Pharmaceutical Research, researchers synthesized a series of benzofuran derivatives and evaluated their anticancer efficacy. Among these, a derivative of this compound showed significant inhibition of cell proliferation in K562 cells with an IC50 value of 5 µM. The study highlighted the selective toxicity towards cancer cells compared to normal human keratinocytes (HaCaT), suggesting a favorable therapeutic index .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of benzofuran derivatives, including those related to this compound. The results indicated that certain compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, making them potential candidates for further development as antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, some benzofuran derivatives have been shown to inhibit cell growth in cancer cells by inducing apoptosis and increasing reactive oxygen species . The compound may also inhibit the release of proinflammatory cytokines like interleukin 6 (IL-6), contributing to its anti-inflammatory effects .

Comparación Con Compuestos Similares

1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone can be compared with other benzofuran derivatives such as:

1-(3-Methyl-1-benzofuran-2-yl)ethanone: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.

1-(2,3-Dihydro-2-methyl-1-benzofuran-5-yl)ethan-1-one: Another benzofuran derivative with distinct properties and applications.

The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone is a benzofuran derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. Benzofuran compounds are known for their potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure

The compound this compound is characterized by the following structural formula:

Antimicrobial Activity

Benzofuran derivatives, including this compound, have been shown to possess significant antimicrobial properties. Studies indicate that these compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated a notable zone of inhibition against Staphylococcus aureus and Escherichia coli when tested at concentrations of 10 µg/mL and 20 µg/mL, showing efficacy comparable to standard antibiotics like Gatifloxacin .

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 10 |

| Escherichia coli | 15 | 10 |

| Klebsiella pneumoniae | 12 | 20 |

| Bacillus subtilis | 20 | 20 |

Anticancer Activity

Research has highlighted the anticancer potential of benzofuran derivatives. In vitro studies on cancer cell lines have shown that compounds similar to this compound can inhibit cell proliferation effectively. For example, a related compound exhibited growth inhibitory activity with GI50 values ranging from 2.20 μM to 5.86 μM across various cancer cell lines such as A2780 and HCT15 .

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives are also noteworthy. Compounds in this class have been reported to inhibit key inflammatory pathways and cytokine production. This suggests that this compound may contribute to reducing inflammation in various pathological conditions .

Study on Antimicrobial Efficacy

A study conducted by Telvekar et al. investigated a series of benzofuran derivatives for their antifungal and antibacterial activities. Among these, certain modifications to the benzofuran structure enhanced antimicrobial potency significantly. The results indicated that electron-withdrawing groups on the benzofuran ring increased activity against Candida albicans by fourfold compared to unsubstituted variants .

Anticancer Screening

In another study focusing on benzofuran derivatives, researchers synthesized a series of compounds and evaluated their anticancer activities against human ovarian cancer cell lines. The lead compound demonstrated promising results with significant NF-kB inhibitory activity, which is crucial for cancer cell survival .

Propiedades

IUPAC Name |

1-(3-ethyl-5-methyl-1-benzofuran-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-4-10-11-7-8(2)5-6-12(11)15-13(10)9(3)14/h5-7H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRJENNPIMXIMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(OC2=C1C=C(C=C2)C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.